4-Isobutoxy-3-nitrobenzoyl chloride

Description

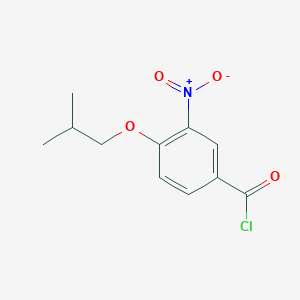

4-Isobutoxy-3-nitrobenzoyl chloride is a substituted benzoyl chloride derivative characterized by an isobutoxy group at the para-position and a nitro group at the meta-position relative to the carbonyl chloride functional group. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 4-isobutoxy-3-nitrobenzoyl moiety into target molecules. Its reactivity stems from the electrophilic carbonyl chloride group, while the electron-withdrawing nitro substituent enhances its stability and modulates its reactivity in substitution or coupling reactions. The isobutoxy group contributes steric bulk, influencing solubility and reaction kinetics in comparison to simpler benzoyl chlorides.

Properties

Molecular Formula |

C11H12ClNO4 |

|---|---|

Molecular Weight |

257.67 g/mol |

IUPAC Name |

4-(2-methylpropoxy)-3-nitrobenzoyl chloride |

InChI |

InChI=1S/C11H12ClNO4/c1-7(2)6-17-10-4-3-8(11(12)14)5-9(10)13(15)16/h3-5,7H,6H2,1-2H3 |

InChI Key |

DDAIXJYWCGQIQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-isobutoxy-3-nitrobenzoyl chloride, a comparative analysis with analogous benzoyl chloride derivatives is essential. Key compounds for comparison include 4-chloro-3-nitrobenzoyl chloride , 3-nitrobenzoyl chloride , and 4-methoxy-3-nitrobenzoyl chloride .

Table 1: Structural and Physicochemical Comparison

Key Findings:

Reactivity Modulation :

- The chloro substituent in 4-chloro-3-nitrobenzoyl chloride enhances electrophilicity due to its electron-withdrawing nature, accelerating acylation reactions compared to the isobutoxy analog .

- Conversely, the isobutoxy group introduces steric hindrance, reducing nucleophilic attack rates but improving selectivity in crowded environments.

Solubility Trends: this compound exhibits higher solubility in non-polar solvents (e.g., dichloromethane) than 4-methoxy-3-nitrobenzoyl chloride, owing to the lipophilic isobutyl chain.

Thermal Stability :

- The nitro group in all compared compounds stabilizes the carbonyl chloride against hydrolysis. However, the methoxy substituent in 4-methoxy-3-nitrobenzoyl chloride slightly destabilizes the molecule due to its electron-donating nature, lowering melting points relative to the chloro analog.

Synthetic Applications :

- 4-Chloro-3-nitrobenzoyl chloride is preferred for rapid acylations in industrial settings , while this compound is niche-applied in synthesizing sterically demanding intermediates (e.g., pharmaceuticals).

Mechanistic and Spectroscopic Differentiation

- IR Spectroscopy : The carbonyl stretching frequency (νC=O) for this compound (~1770 cm⁻¹) is slightly lower than that of 4-chloro-3-nitrobenzoyl chloride (~1785 cm⁻¹), reflecting reduced electron withdrawal from the isobutoxy group.

- NMR Analysis : The isobutoxy protons resonate as a multiplet at δ 1.05–1.10 ppm (CH(CH₃)₂) in the ¹H NMR spectrum, absent in other analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.